molecular formula C7H16N2O B2744708 N-isopropyl-3-(methylamino)propanamide CAS No. 1051857-98-7

N-isopropyl-3-(methylamino)propanamide

Cat. No.: B2744708
CAS No.: 1051857-98-7
M. Wt: 144.218
InChI Key: DZGOQFFYNQWCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-(methylamino)propanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of propanamide, where the amide nitrogen is substituted with an isopropyl group and a methylamino group

Scientific Research Applications

N-isopropyl-3-(methylamino)propanamide is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: As a precursor in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The safety data sheet for propionamide, a similar compound, suggests that it should not be released into the environment . It also recommends using personal protective equipment as required and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropyl-3-(methylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of isopropylamine with 3-chloropropanamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropylamine group.

Another method involves the reductive amination of 3-(methylamino)propanal with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride. This method provides a high yield of the desired product under mild reaction conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process typically involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines.

    Substitution: Halides or alkoxides.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(methylamino)propanamide
  • N-ethyl-3-(methylamino)propanamide
  • N-isopropyl-3-(ethylamino)propanamide

Uniqueness

N-isopropyl-3-(methylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specialized applications.

Properties

IUPAC Name

3-(methylamino)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(2)9-7(10)4-5-8-3/h6,8H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGOQFFYNQWCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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